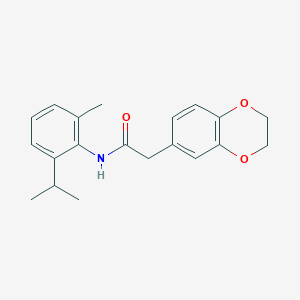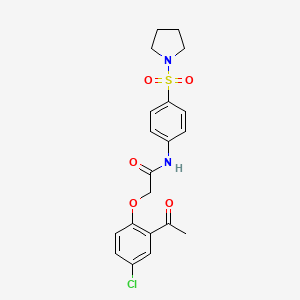![molecular formula C21H25N3O2 B7532622 3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)
3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide, also known as BRL-15572, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the family of benzene-1,3-dicarboxamides, which are known to have various biological activities.
作用機序
3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a therapeutic agent. This compound has also been found to modulate the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
実験室実験の利点と制限
One advantage of using 3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide in scientific research is its high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor. However, one limitation is that it may not be effective in all cases, as the response to this compound may vary depending on the individual and the specific condition being studied.
将来の方向性
There are several future directions for the study of 3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide in scientific research. One potential area of study is its use in the treatment of drug addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Another area of study is its potential use in the treatment of other psychiatric disorders, such as depression and anxiety, which are also thought to involve the mesolimbic dopamine system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with 1,3-phenylenediamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c22-20(25)18-7-4-8-19(13-18)21(26)23-14-16-9-11-24(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXOLNMZHWYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)
